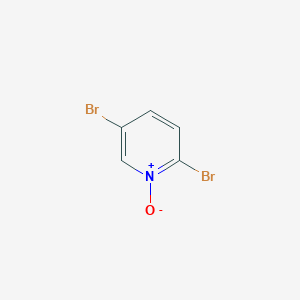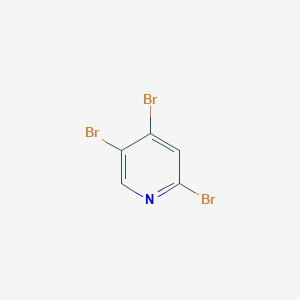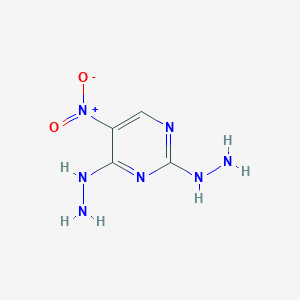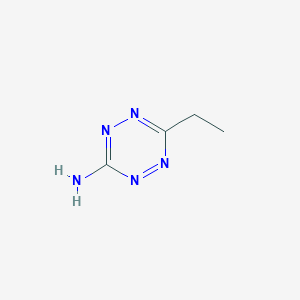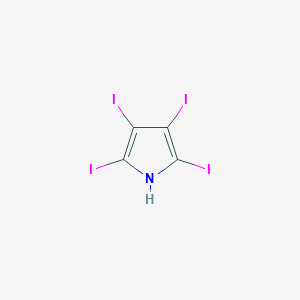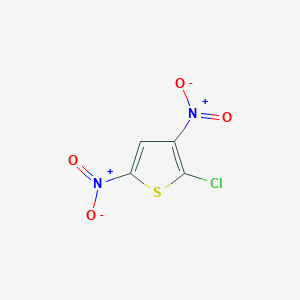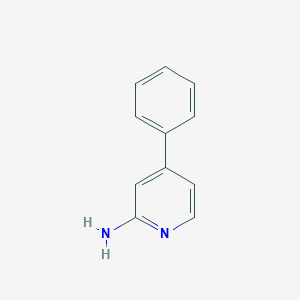
(4-Hydroxyiminocyclohexyl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxyiminocyclohexyl) benzoate, commonly known as HOCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. HOCB is a derivative of cyclohexanone and benzoic acid and has a molecular formula of C13H15NO3.
科学的研究の応用
HOCB has shown promising results in various scientific research applications. One of the significant applications of HOCB is in the field of medicinal chemistry, where it has been studied for its potential as an anti-tumor agent. Studies have shown that HOCB can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs.
HOCB has also been studied for its applications in materials science and nanotechnology. It has been used as a building block for the synthesis of various functional materials and nanoparticles. HOCB-based materials have shown unique properties such as high thermal stability, fluorescence, and magnetic properties, making them suitable for various applications such as sensors, catalysts, and drug delivery systems.
作用機序
The mechanism of action of HOCB is still not fully understood. However, studies have suggested that HOCB can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. HOCB has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HOCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that HOCB can inhibit the growth of cancer cells and induce apoptosis. HOCB has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of using HOCB in lab experiments is its high purity and stability. HOCB is also relatively easy to synthesize and purify, making it a suitable candidate for various applications. However, one of the limitations of using HOCB is its low solubility in water, which can limit its applications in aqueous environments.
将来の方向性
There are several future directions for the research and development of HOCB. One of the significant directions is the further exploration of its potential as an anti-cancer agent. Studies have shown promising results in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is the development of HOCB-based materials for various applications such as sensors, catalysts, and drug delivery systems. The synthesis and characterization of novel HOCB derivatives with improved properties are also an area of active research.
合成法
The synthesis of HOCB involves the reaction between cyclohexanone oxime and benzoic anhydride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield HOCB. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
特性
CAS番号 |
23968-54-9 |
|---|---|
製品名 |
(4-Hydroxyiminocyclohexyl) benzoate |
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
(4-hydroxyiminocyclohexyl) benzoate |
InChI |
InChI=1S/C13H15NO3/c15-13(10-4-2-1-3-5-10)17-12-8-6-11(14-16)7-9-12/h1-5,12,16H,6-9H2 |
InChIキー |
KOWWXOPRRFVSPZ-UHFFFAOYSA-N |
SMILES |
C1CC(=NO)CCC1OC(=O)C2=CC=CC=C2 |
正規SMILES |
C1CC(=NO)CCC1OC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




